Cas no 1445-53-0 (Ethyl 3-chloro-6-methylpyridazine-4-carboxylate)
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
- 3-Chloro-6-methyl-pyridazine-4-carboxylic acid ethyl est
- WS-02213
- 1445-53-0
- DTXSID50618396
- E71742
- Ethyl3-chloro-6-methylpyridazine-4-carboxylate
- Z1813101436
- EN300-1707732
- F1967-2906
- AKOS022173009
- CS-0196792
- SCHEMBL26287969
- 4-Pyridazinecarboxylic acid, 3-chloro-6-methyl-, ethyl ester
- BAA44553
-
- MDL: MFCD26523210
- Inchi: 1S/C8H9ClN2O2/c1-3-13-8(12)6-4-5(2)10-11-7(6)9/h4H,3H2,1-2H3
- InChI Key: XFJXUFNMEGCFHF-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OCC)C=C(C)N=N1
Computed Properties
- Exact Mass: 200.0352552g/mol
- Monoisotopic Mass: 200.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.1Ų
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195018-1g |
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 95% | 1g |
$337.84 | 2022-04-02 | |
| TRC | E287836-100mg |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E287836-500mg |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 500mg |
$ 475.00 | 2022-06-05 | ||
| TRC | E287836-1g |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 1g |
$ 750.00 | 2022-06-05 | ||
| Chemenu | CM164336-1g |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 95% | 1g |
$380 | 2021-08-05 | |
| Chemenu | CM164336-250mg |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 95% | 250mg |
$133 | 2023-03-07 | |
| Chemenu | CM164336-1g |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 95% | 1g |
$332 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1003730-5g |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 95% | 5g |
$1000 | 2024-07-24 | |
| Enamine | EN300-1707732-1g |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 95% | 1g |
$728.0 | 2023-09-20 | |
| Enamine | EN300-1707732-5g |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate |
1445-53-0 | 95% | 5g |
$2110.0 | 2023-09-20 |
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate Suppliers
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate: A Comprehensive Overview
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate is a synthetic organic compound that belongs to the class of pyridazines. It is identified by its CAS registry number, CAS NO 1445-53-0, and has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. This article provides an in-depth analysis of the compound's structure, properties, and current research trends.
The molecular structure of Ethyl 3-chloro-6-methylpyridazine-4-carboxylate features a pyridazine ring with substituents at positions 3, 4, and 6. The presence of chlorine at position 3, a methyl group at position 6, and an ethyl ester group at position 4 makes this compound unique in its class. This specific arrangement of functional groups renders it highly reactive and versatile for various chemical transformations.
Recent studies have highlighted the potential of pyridazine derivatives like Ethyl 3-chloro-6-methylpyridazine-4-carboxylate in medicinal chemistry. The compound's ability to undergo nucleophilic substitution and elimination reactions has made it a valuable intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of cancer therapeutic agents, where its reactivity facilitates the introduction of pharmacologically active groups.
One of the key advantages of Ethyl 3-chloro-6-methylpyridazine-4-carboxylate is its stability under standard reaction conditions. This property makes it an ideal candidate for large-scale synthesis, which is crucial for drug discovery and development processes. Moreover, the compound's solubility profile and compatibility with various reaction media further enhance its utility in pharmaceutical applications.
In addition to its role as a synthetic intermediate, Ethyl 3-chloro-6-methylpyridazine-4-carboxylate has been investigated for its potential as a bioisostere. Bioisosteres are compounds that have similar biological properties but differ in their structure. This attribute could be leveraged to design drugs with improved efficacy and reduced side effects, making it a promising area of research.
Recent advancements in computational chemistry have also enabled researchers to predict the behavior of Ethyl 3-chloro-6-methylpyridazine-4-carboxylate in various chemical environments. By employing quantum mechanical models, scientists can simulate reaction pathways and optimize synthetic routes, thereby enhancing the efficiency of drug discovery processes.
The compound's applications extend beyond pharmaceuticals. It has been explored as a building block in the synthesis of advanced materials, such as polymers and nanomaterials. The unique electronic properties of pyridazine derivatives make them suitable for use in optoelectronic devices, which is an area of growing interest in materials science.
Furthermore, Ethyl 3-chloro-6-methylpyridazine-4-carboxylate has shown promise as a precursor for the development of agricultural chemicals. Its reactivity and structural versatility allow for the introduction of various functional groups, which can be tailored to meet specific pest control or plant protection needs.
In conclusion, Ethyl 3-chloro-6-methylpyridazine-4-carboxylate is a multifaceted compound with significant potential in the fields of pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions for complex biological and chemical challenges.
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